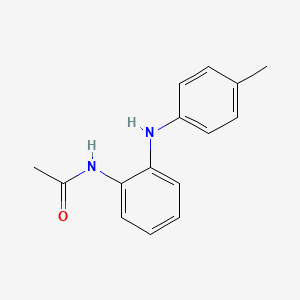

N-(2-p-Tolylaminophenyl)acetamide

Description

Properties

IUPAC Name |

N-[2-(4-methylanilino)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-11-7-9-13(10-8-11)17-15-6-4-3-5-14(15)16-12(2)18/h3-10,17H,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXUNOMIJQWROTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC=CC=C2NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Amidation via Acid Chloride Intermediates

The most widely reported method involves the reaction of 2-p-tolylaminophenylamine with acetyl chloride or acetic anhydride in the presence of a base. Source outlines a general procedure where substituted phenylacetic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in chloroform. The acid chloride intermediate is then reacted with aromatic amines, such as 2-p-toluidine, under reflux conditions. Pyridine is often added to scavenge HCl, improving reaction efficiency.

Key parameters include:

-

Molar ratio : A 1:2 molar ratio of phenylacetic acid to thionyl chloride ensures complete conversion to the acid chloride .

-

Solvent selection : Chloroform or dichloromethane (DCM) is preferred due to their inertness and ability to dissolve intermediate species .

-

Reaction time : Reflux for 3–5 hours typically yields N-(2-p-tolylaminophenyl)acetamide with a purity >95% .

This method achieves yields of 69–86%, depending on the substitution pattern of the aromatic amine .

Azide-Mediated Synthesis

Source describes an alternative route using sodium azide (NaN₃) to form 2-azido intermediates, which are subsequently reduced to the target acetamide. In this approach, 2-chloro-N-(p-tolyl)acetamide is reacted with NaN₃ in a 70:30 ethanol/water mixture at 80°C for 24 hours. The azide intermediate precipitates and is purified via recrystallization from hot ethanol.

Critical optimizations:

-

Temperature control : Maintaining 80°C prevents side reactions such as dimerization .

-

Monitoring : Thin-layer chromatography (TLC) ensures reaction completion before workup .

-

Yield : This method achieves 73% yield, with a melting point of 360–362 K .

Catalytic Hydrogenation for High-Purity Output

Patent details an industrial-scale synthesis leveraging catalytic hydrogenation to avoid hazardous reagents like borane-THF. The process involves:

-

Intermediate formation : (R)-mandelic acid reacts with 4-nitrophenylethylamine in tetrahydrofuran (THF) using hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as coupling agents.

-

Hydrogenation : Palladium-carbon (Pd/C) catalyzes the reduction of nitro groups to amines under hydrogen atmosphere.

-

Final coupling : The amine intermediate reacts with 2-aminothiazol-4-acetic acid to yield the acetamide derivative.

Advantages :

Protection-Deprotection Strategies for Sensitive Substrates

For substrates prone to oxidation or undesired side reactions, source recommends a protection-deprotection sequence using tert-butyloxycarbonyl (BOC) groups. The synthesis proceeds as follows:

-

BOC protection : p-Phenylenediamine is treated with di-tert-butyl dicarbonate (BOC₂O) to generate mono-BOC-protected intermediates.

-

Amide formation : The protected amine reacts with acetyl chloride, followed by acidic deprotection (e.g., HCl in dioxane).

-

Cyclization : Thiourea intermediates are condensed with α-halocarbonyl compounds to form thiazole-containing acetamides.

Key insights :

-

Solvent system : Dichloromethane (DCM) optimizes BOC protection efficiency .

-

Yield : 69–86% for final products, with EC₅₀ values <10 μg/mL against bacterial strains .

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(2-p-Tolylaminophenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride, resulting in the formation of amines.

Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Quinones.

Reduction: Amines.

Substitution: Various substituted acetamides.

Scientific Research Applications

N-(2-p-Tolylaminophenyl)acetamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Mechanism of Action

The mechanism of action of N-(2-p-Tolylaminophenyl)acetamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial growth .

Comparison with Similar Compounds

Substituted Aryl Acetamides with Anti-Cancer Activity

Compounds such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) and N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (40) () exhibit potent anti-cancer activity against HCT-1, SF268, and MCF-7 cell lines . These derivatives differ from N-(2-p-Tolylaminophenyl)acetamide in their sulfonylquinazoline substituents, which enhance interaction with cellular targets. The presence of methoxy groups may improve solubility compared to the methyl group in the p-tolyl moiety.

Key Comparison:

Halogenated Acetamide Derivatives

N-(3-chloro-4-hydroxyphenyl)acetamide (4) and N-(2,5-dichloro-4-hydroxyphenyl)acetamide (5) () are halogenated analogs isolated from plant extracts . Chlorine atoms increase electrophilicity and metabolic stability compared to the methyl group in this compound.

Key Comparison:

- Stability: Halogenation may reduce photodegradation but increase environmental persistence.

Heterocyclic and Piperidinyl Derivatives

N-(piperidinylphenyl)acetamide (28) () is synthesized via Suzuki coupling and acetylation . The piperidinyl group introduces basicity, enabling salt formation and improved water solubility.

N-[2-(diethylamino)ethyl]-2-phenylacetamide () features a diethylaminoethyl chain, enhancing its interaction with cationic biological targets . This contrasts with the aromatic amino group in the target compound.

Alkyl-Substituted Acetamides

N-(2-methylbutyl)acetamide (3) and N-(3-methylbutyl)acetamide (4) () are alkyl derivatives with simple hydrocarbon chains . These compounds highlight how alkyl substituents increase hydrophobicity and volatility compared to aryl-substituted acetamides like this compound.

Thiophene and Thiazolidinone Derivatives

N-(3-acetyl-2-thienyl)-2-bromoacetamide () incorporates a thiophene ring, enabling π-stacking interactions in materials science . Similarly, 2-[2-(2,6-dichlorophenylamino)phenyl]-N-(5-ethoxymethylene-4-oxo-2-thioxothiazolidin-3-yl)-acetamide () features a thiazolidinone moiety, which is associated with antimicrobial activity . These heterocycles contrast with the purely aromatic system of the target compound.

Data Tables

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2-p-Tolylaminophenyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves acetylation of the corresponding amine precursor, 2-p-tolylaminophenylamine, using acetic anhydride or acetyl chloride in a polar aprotic solvent (e.g., dimethylformamide or dichloromethane). Optimization includes:

- Catalyst Selection: Acid catalysts (e.g., H₂SO₄) or base catalysts (e.g., pyridine) to enhance reaction efficiency .

- Temperature Control: Reactions are often conducted at 50–80°C to balance reaction rate and side-product formation.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify aromatic protons (δ 6.8–7.5 ppm), acetamide methyl group (δ ~2.1 ppm), and toluyl methyl (δ ~2.3 ppm) .

- ¹³C NMR: Confirm carbonyl resonance (δ ~168 ppm) and aromatic carbons.

- FTIR: Detect amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹) .

- Mass Spectrometry (ESI/HRMS): Validate molecular ion [M+H]⁺ and fragmentation patterns.

- HPLC-PDA: Assess purity (>98%) using a C18 column (acetonitrile/water mobile phase) .

Advanced: How can computational methods elucidate the electronic properties and reactivity of this compound?

Methodological Answer:

- HOMO-LUMO Analysis: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict electron-rich regions (HOMO) and electrophilic/nucleophilic sites. Lower HOMO-LUMO gaps (~4–5 eV) correlate with higher reactivity .

- Molecular Electrostatic Potential (MESP): Maps identify nucleophilic centers (e.g., acetamide oxygen) and electrophilic aromatic positions .

- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide drug design .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Dose-Response Studies: Establish IC₅₀ values across multiple assays (e.g., MTT for cytotoxicity ).

- Control Experiments: Verify compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C) to rule out degradation artifacts .

- Target Validation: Use siRNA or CRISPR to confirm target specificity in cellular models .

- Data Normalization: Compare results against structurally related acetamides (e.g., N-(4-chlorophenyl) analogs ) to identify substituent-specific effects.

Advanced: What strategies are effective for modifying the structure to enhance solubility or target affinity?

Methodological Answer:

- Derivatization:

- Structure-Activity Relationship (SAR): Synthesize analogs with halogen substitutions (e.g., Cl, F) at the phenyl ring and evaluate binding affinity via SPR or ITC .

- Prodrug Design: Mask the acetamide as a hydrolyzable ester to improve bioavailability .

Advanced: How can crystallographic data inform the design of this compound derivatives?

Methodological Answer:

- X-ray Diffraction: Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions between acetamide groups) to predict stability .

- Torsion Angle Analysis: Optimize substituent orientation (e.g., dihedral angles between phenyl and toluyl groups) to minimize steric hindrance .

- Polymorph Screening: Use solvent-drop grinding to identify stable crystalline forms with improved dissolution rates .

Basic: What factors influence the stability of this compound under laboratory storage conditions?

Methodological Answer:

- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation .

- Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the acetamide group .

- pH Stability: Avoid strongly acidic/basic conditions (pH <3 or >10) to prevent cleavage of the N–C bond .

Advanced: What analytical approaches detect and quantify degradation products of this compound?

Methodological Answer:

- LC-MS/MS: Identify hydrolysis products (e.g., 2-p-tolylaminophenylamine) using a QTOF mass spectrometer in positive ion mode .

- Forced Degradation Studies: Expose the compound to heat (60°C), UV light, and oxidative stress (H₂O₂) to simulate degradation pathways .

- Quantitative NMR (qNMR): Use deuterated solvents (e.g., DMSO-d₆) and an internal standard (e.g., maleic acid) for impurity quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.